molecular formula C14H11F3N2O2 B023592 Flunixin-d3 CAS No. 1015856-60-6

Flunixin-d3

Cat. No. B023592
Key on ui cas rn: 1015856-60-6
M. Wt: 299.26 g/mol
InChI Key: NOOCSNJCXJYGPE-FIBGUPNXSA-N
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Patent
US08501788B2

Procedure details

About 300 g of Resflor® is added over about 1 hour to a stirring solution of about 24 mL of concentrated ammonia in about 3 L of water heated to about 50° C. Additional concentrated ammonia can be added to ensure that the pH is about 9. The mixture is stirred and cooled to room temperature. The resulting precipated Florfenicol is removed by filtration. The filtrate is acidifed to about pH 4.5 with 10% H2SO4 then stirred for about another 1 hour. The resulting precipitated Flunixin is collected by filtration then dried to a moisture content of less than about 1% to yield about 4 g of crude Flunixin (100%).
Name
Resflor
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([NH:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([OH:17])=[O:16])=[CH:6][CH:5]=[CH:4][C:3]=1[C:18]([F:21])([F:20])[F:19].CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO.CS(C1C=CC([C@@H](O)[C@H](NC(C(Cl)Cl)=O)CF)=CC=1)(=O)=O.N>O>[CH3:1][C:2]1[C:7]([NH:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([OH:17])=[O:16])=[CH:6][CH:5]=[CH:4][C:3]=1[C:18]([F:20])([F:19])[F:21] |f:0.1.2|

Inputs

Step One
Name
Resflor
Quantity
300 g
Type
reactant
Smiles
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O
Name
Quantity
24 mL
Type
reactant
Smiles
N
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting precipated Florfenicol is removed by filtration
STIRRING
Type
STIRRING
Details
then stirred for about another 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitated Flunixin
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
then dried to a moisture content of less than about 1%

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 3.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08501788B2

Procedure details

About 300 g of Resflor® is added over about 1 hour to a stirring solution of about 24 mL of concentrated ammonia in about 3 L of water heated to about 50° C. Additional concentrated ammonia can be added to ensure that the pH is about 9. The mixture is stirred and cooled to room temperature. The resulting precipated Florfenicol is removed by filtration. The filtrate is acidifed to about pH 4.5 with 10% H2SO4 then stirred for about another 1 hour. The resulting precipitated Flunixin is collected by filtration then dried to a moisture content of less than about 1% to yield about 4 g of crude Flunixin (100%).
Name
Resflor
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([NH:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([OH:17])=[O:16])=[CH:6][CH:5]=[CH:4][C:3]=1[C:18]([F:21])([F:20])[F:19].CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO.CS(C1C=CC([C@@H](O)[C@H](NC(C(Cl)Cl)=O)CF)=CC=1)(=O)=O.N>O>[CH3:1][C:2]1[C:7]([NH:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([OH:17])=[O:16])=[CH:6][CH:5]=[CH:4][C:3]=1[C:18]([F:20])([F:19])[F:21] |f:0.1.2|

Inputs

Step One
Name
Resflor
Quantity
300 g
Type
reactant
Smiles
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O
Name
Quantity
24 mL
Type
reactant
Smiles
N
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting precipated Florfenicol is removed by filtration
STIRRING
Type
STIRRING
Details
then stirred for about another 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitated Flunixin
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
then dried to a moisture content of less than about 1%

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 3.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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